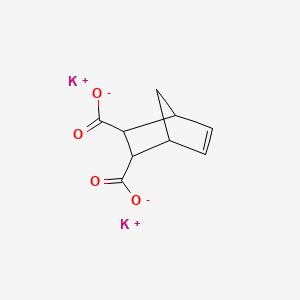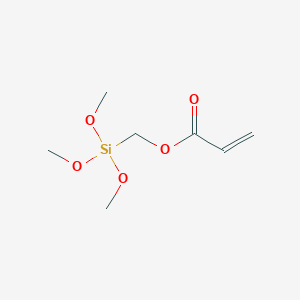
Ácidos húmicos, sales de potasio
Descripción general
Descripción
dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, commonly referred to as potassium humate, are derived from humic substances, which are the major organic constituents of soil, peat, and coal. These substances are formed through the microbial decomposition of plant and animal matter. Potassium humate is widely used in agriculture as a soil conditioner and fertilizer additive due to its ability to improve soil structure, enhance nutrient uptake, and increase crop yields .
Aplicaciones Científicas De Investigación
Potassium humate has a wide range of applications in scientific research, including:
Agriculture: It is used to improve soil fertility, enhance nutrient uptake, and increase crop yields.
Environmental Science: Potassium humate is used in soil remediation and water treatment processes.
Industrial Applications: Potassium humate is used in the production of biofertilizers and as an additive in animal feed to improve health and growth.
Mecanismo De Acción
Target of Action
Humic acids, potassium salts primarily target the soil and plant systems . They play essential roles in improving soil properties, plant growth, and agronomic parameters . The sources of humic acids include coal, lignite, soils, and organic materials .
Mode of Action
Humic acids, potassium salts interact with their targets in several ways. They can positively affect soil physical, chemical, and biological characteristics, including texture, structure, water holding capacity, cation exchange capacity, pH, soil carbon, enzymes, nitrogen cycling, and nutrient availability . Humic acids can also chelate cationic nutrients and transport them through the root’s plasma membrane .
Biochemical Pathways
Humic acids, potassium salts affect various biochemical pathways. They alter physiological processes and metabolic pathways related to photosynthesis, cellular respiration, nutrient uptake, secondary metabolism, the regulation of reactive oxygen species (ROS), and the antioxidant system . They also improve tolerance to biotic and abiotic stresses .
Pharmacokinetics
The pharmacokinetics of humic acids, potassium salts involve their movement and interaction within the soil and plant systems. They are capable of entering plant cells and triggering the intracellular signaling cascade . Their effect on soil properties and crops is influenced by factors such as the type of humic acids, application rate, application mode, soil type, solubility, molecular size, and functional group .
Result of Action
The result of the action of humic acids, potassium salts is seen in the improved health and productivity of the soil and plants. They enhance plant growth, plant hormone production, nutrient uptake and assimilation, yield, and protein synthesis . They also improve soil fertility and health within short time frames .
Action Environment
The action, efficacy, and stability of humic acids, potassium salts are influenced by various environmental factors. These include the type of soil, climatic conditions, and the presence of other nutrients and compounds in the soil . For instance, the effect of humic acids on soil properties and crops can be influenced by the type of humic acids, their application rate and mode, soil type, solubility, molecular size, and functional group .
Análisis Bioquímico
Biochemical Properties
Humic acids, potassium salts, have been found to interact with various enzymes, proteins, and other biomolecules . They form complexes with metallic ions and enhance the availability of micronutrients like Zn, Mn, Cu, and Fe and macronutrients like P . They also have the ability to enhance protein digestion as well as the utilization of calcium and trace elements .
Cellular Effects
Humic acids, potassium salts, have been shown to have significant effects on various types of cells and cellular processes . They can improve water relations, stomatal conductance, and activate antioxidant enzymes (CAT, POD, and SOD) to counter the deleterious effects of ROS . They also have the ability to stimulate plant growth and increase yield .
Molecular Mechanism
Humic acids, potassium salts, exert their effects at the molecular level through various mechanisms . They possess auxin-like properties that alter plant metabolism, resulting in beneficial effects on plant growth and productivity . They also have the ability to flow into the apoplast and access the plasma membrane, resulting in the alteration of physiological processes and metabolic pathways related to photosynthesis, cellular respiration, nutrient uptake, secondary metabolism, the regulation of reactive oxygen species (ROS), and the antioxidant system .
Temporal Effects in Laboratory Settings
The effects of humic acids, potassium salts, have been observed to change over time in laboratory settings . They have been found to positively affect soil physical, chemical, and biological characteristics, including texture, structure, water holding capacity, cation exchange capacity, pH, soil carbon, enzymes, nitrogen cycling, and nutrient availability .
Dosage Effects in Animal Models
In animal models, the effects of humic acids, potassium salts, have been observed to vary with different dosages . They have been found to improve gut health for better nutrient utilization as well as improve the health status by working against pathogens by developing immunity .
Metabolic Pathways
Humic acids, potassium salts, are involved in various metabolic pathways . They can improve nutrient use efficiency and increase abiotic and biotic stress tolerance .
Transport and Distribution
Humic acids, potassium salts, are transported and distributed within cells and tissues . They form a bridge between metal ions and soil surface, and chelate cationic nutrients and transport them through the root’s plasma membrane .
Subcellular Localization
Their ability to flow into the apoplast and access the plasma membrane suggests that they may have effects on specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium humate is typically synthesized by treating humic acid with potassium hydroxide. The process involves the following steps:
Selection of Raw Material: Leonardite or lignite is selected as the raw material.
Natural Oxidation: The raw material undergoes natural oxidation for more than three months.
Crushing: The oxidized material is crushed into a fine powder.
Chemical Reaction: The powdered material is treated with potassium hydroxide under high pressure and temperature to complete the reaction.
Industrial Production Methods: The industrial production of potassium humate involves advanced technologies to enhance the efficiency and quality of the product. Modern methods include:
Hydrothermal Humification Technology (HTH): This method involves the use of high-temperature and high-pressure conditions to accelerate the humification process.
Hydrothermal Carbonization Technology (HTC): This technique converts biomass into humic substances through hydrothermal carbonization.
Hydrogen Peroxide Oxidation Technology (HOT): This method uses hydrogen peroxide to oxidize organic matter, resulting in the formation of humic substances.
Análisis De Reacciones Químicas
Types of Reactions: Potassium humate undergoes various chemical reactions, including:
Oxidation: Potassium humate can be oxidized to form more oxidized humic substances.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Potassium humate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used as an oxidizing agent.
Reducing Agents: Reducing agents like sodium borohydride can be used in reduction reactions.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions.
Major Products Formed:
Oxidized Humic Substances: Formed through oxidation reactions.
Reduced Humic Substances: Formed through reduction reactions.
Substituted Humic Substances: Formed through substitution reactions.
Comparación Con Compuestos Similares
Potassium humate is often compared with other humic substances, such as:
Humic Acid: Humic acid is the parent compound from which potassium humate is derived.
Fulvic Acid: Fulvic acid is another humic substance with a lower molecular weight and higher solubility in water.
Sodium Humate: Sodium humate is similar to potassium humate but contains sodium instead of potassium.
Potassium humate is unique due to its high potassium content and its ability to improve soil fertility and plant growth more effectively than other humic substances.
Propiedades
IUPAC Name |
dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4.2K/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNKCGIYXREIT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8K2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Humic acids, potassium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68514-28-3 | |
| Record name | Humic acids, potassium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068514283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Humic acids, potassium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Humic acids, potassium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)



![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)
![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)


![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)




